molecular formula C7H4Cl2F3N3 B12985692 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B12985692
M. Wt: 258.02 g/mol
InChI Key: IPVYNOHBHMJYCN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. Common reagents used in the synthesis include dichloromethane (DCM), diisopropylethylamine (DIPEA), and palladium catalysts. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its fused pyrrolo[3,4-d]pyrimidine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4Cl2F3N3

Molecular Weight

258.02 g/mol

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H4Cl2F3N3/c8-5-3-1-15(7(10,11)12)2-4(3)13-6(9)14-5/h1-2H2

InChI Key

IPVYNOHBHMJYCN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(F)(F)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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